SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester is a biochemical compound with the molecular formula C35H36N2O14 and a molecular weight of 708.67. It is primarily used in proteomics research and is known for its role in the synthesis of various biochemical substances .
Mechanism of Action
Target of Action
It is known that similar compounds, such as camptothecin and its analogs, have been used in the treatment of cancer . They typically target DNA topoisomerase I, an enzyme that relaxes supercoils in DNA during replication and transcription, causing DNA damage and apoptosis in cancer cells .
Mode of Action
This could result in DNA damage and the initiation of apoptosis .
Biochemical Pathways
Given the potential target of action, it can be inferred that the compound may affect pathways related to dna replication and transcription, and apoptosis .
Pharmacokinetics
A related compound, sn-38, has been studied for its pharmacokinetic properties . After administration, SN-38 was found to be rapidly excreted from bile and showed poor tissue distribution. These characteristics led to a shorter half-life of SN-38, more so than dosing with its prodrug, CPT-11 . It can be inferred that the compound may have similar pharmacokinetic properties.
Result of Action
Based on the potential mode of action and the known effects of similar compounds, it can be inferred that the compound may cause dna damage, leading to the initiation of apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester involves the acetylation of SN-38 with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and is followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Drug Development: Investigated for its potential use in developing new therapeutic agents.
Biochemical Studies: Utilized in the synthesis of various biochemical substances for research purposes.
Comparison with Similar Compounds
SN-38 Tri-O-acetyl-beta-D-glucuronic acid methyl ester is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
SN-38: The parent compound of this compound, known for its potent anticancer activity.
Irinotecan: A prodrug of SN-38, used in cancer chemotherapy.
Glucuronic Acid Derivatives: Various derivatives of glucuronic acid that are used in biochemical research.
The uniqueness of this compound lies in its acetylated structure, which enhances its stability and solubility, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36N2O14/c1-7-19-20-11-18(50-33-30(49-17(5)40)28(48-16(4)39)27(47-15(3)38)29(51-33)32(42)45-6)9-10-24(20)36-26-21(19)13-37-25(26)12-23-22(31(37)41)14-46-34(43)35(23,44)8-2/h9-12,27-30,33,44H,7-8,13-14H2,1-6H3/t27-,28-,29-,30+,33+,35-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCGJLONGJMIPG-YKIVVOOKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC6C(C(C(C(O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36N2O14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858396 |
Source
|
Record name | (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
708.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121098-77-9 |
Source
|
Record name | (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.